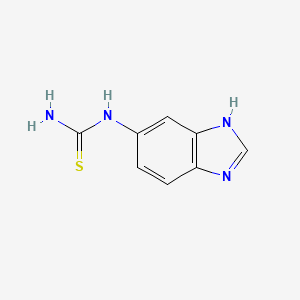

N-(1H-1,3-benzimidazol-5-yl)thiourea

説明

Contextualization within the Chemistry of Thiourea (B124793) Derivatives

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives are a well-established class of molecules with a broad spectrum of utility. nih.govtjnpr.org The thiourea moiety is recognized for its ability to form stable complexes with metal ions and to participate in a variety of chemical transformations, making it a valuable building block in organic synthesis. researchgate.net In the realm of medicinal chemistry, thiourea derivatives have been extensively investigated and have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govnih.govhuatengsci.com The presence of the thiocarbonyl group and the amino groups allows for diverse structural modifications, enabling the fine-tuning of their physicochemical and biological properties. The incorporation of a thiourea functional group into a larger molecular scaffold, such as in N-(1H-1,3-benzimidazol-5-yl)thiourea, is a common strategy to explore new therapeutic agents. nih.gov

Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

The benzimidazole ring system, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a prominent heterocyclic scaffold in medicinal chemistry. researchgate.netresearchgate.net It is considered a "privileged" structure due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs. researchgate.netnih.gov The benzimidazole nucleus is a versatile pharmacophore that can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This structural motif is found in compounds with a wide array of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. researchgate.netdntb.gov.uamdpi.com The fusion of the imidazole ring with a benzene ring imparts a rigid and planar structure, which can be crucial for specific receptor binding.

Rationale for the Academic Investigation of this compound

The academic investigation of this compound is driven by the synergistic potential of its two core components. The combination of the biologically active thiourea moiety with the privileged benzimidazole scaffold presents a compelling strategy for the design of novel compounds with potentially enhanced or unique pharmacological profiles. nih.gov Researchers are motivated to explore whether the conjugation of these two well-known pharmacophores can lead to new anticancer or antimicrobial agents. nih.govresearchgate.net The synthesis and study of such hybrid molecules allow for the exploration of structure-activity relationships, providing valuable insights into the chemical features required for specific biological activities. nih.gov The potential for this compound to exhibit interesting coordination chemistry and serve as a ligand for the synthesis of novel metal complexes also contributes to the rationale for its investigation.

Overview of Research Approaches and Methodologies

The investigation of this compound and related compounds typically involves a multi-faceted approach.

Synthesis and Characterization: The synthesis of benzimidazole-thiourea derivatives is often achieved through the reaction of an appropriate amino-benzimidazole precursor with an isothiocyanate. nih.gov The resulting compounds are then purified and their structures are confirmed using a variety of spectroscopic and analytical techniques.

| Technique | Purpose |

| ¹H NMR Spectroscopy | To determine the number and environment of protons. |

| ¹³C NMR Spectroscopy | To identify the carbon framework of the molecule. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups (e.g., C=S, N-H). |

| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a crystal. researchgate.netelsevierpure.com |

Biological Evaluation: Following synthesis and characterization, the biological activities of these compounds are assessed through various in vitro assays. For potential anticancer agents, cytotoxicity is evaluated against a panel of cancer cell lines. researchgate.net For antimicrobial applications, the minimum inhibitory concentration (MIC) is determined against various bacterial and fungal strains. researchgate.net

Computational Studies: Molecular docking and other computational methods are often employed to predict and rationalize the binding of these molecules to biological targets, such as enzymes or DNA. nih.gov These studies can provide insights into the potential mechanism of action and guide the design of more potent analogues.

Structure

2D Structure

特性

IUPAC Name |

3H-benzimidazol-5-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLIAPGENYZGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1h 1,3 Benzimidazol 5 Yl Thiourea

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of N-(1H-1,3-benzimidazol-5-yl)thiourea reveals two primary disconnection points, leading to logical precursor molecules. The first disconnection is at the thiourea (B124793) linkage, and the second is within the benzimidazole (B57391) ring.

Disconnection of the Thiourea Moiety: The C-N bond of the thiourea can be disconnected to yield 5-aminobenzimidazole (B183301) and a thiocarbonyl transfer agent. A common and effective thiocarbonyl source is an isothiocyanate. This leads to the primary precursor, 5-aminobenzimidazole, and a suitable isothiocyanate.

Disconnection of the Benzimidazole Ring: The benzimidazole ring is typically formed through the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. For the target molecule, this involves the retrosynthesis of 5-aminobenzimidazole to benzene-1,2,4-triamine (B1199461) and a one-carbon source like formic acid or one of its derivatives.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

Benzene-1,2,4-triamine: This serves as the foundational building block for the benzimidazole core.

Formic acid (or its derivatives): This provides the C2 carbon of the benzimidazole ring.

A thiourea forming reagent: This is necessary for the introduction of the thiourea moiety.

The chemistry of these precursors is well-established. Benzene-1,2,4-triamine can be prepared from the reduction of 2,4-dinitroaniline. The cyclization reaction with formic acid to form the imidazole (B134444) ring is a standard procedure in heterocyclic chemistry.

Optimized Synthetic Pathways for this compound

Several synthetic pathways can be envisaged for the efficient preparation of this compound. The optimization of these routes focuses on reaction conditions, yield, and purity of the final product.

One of the most direct methods involves the reaction of 5-aminobenzimidazole with an appropriate thiourea-forming reagent. A common approach is the use of benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group.

Pathway 1: From 5-Aminobenzimidazole

Step 1: Synthesis of 5-Aminobenzimidazole: This intermediate can be synthesized by the reduction of 5-nitrobenzimidazole, which is commercially available.

Step 2: Formation of the Thiourea: 5-Aminobenzimidazole is reacted with a reagent like ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid catalyst to form the target compound.

An alternative and often higher-yielding method involves the use of an isothiocyanate.

Pathway 2: Using Isothiocyanates

Step 1: Preparation of an Isothiocyanate Precursor: An acyl isothiocyanate, such as benzoyl isothiocyanate, is prepared by reacting benzoyl chloride with ammonium thiocyanate.

Step 2: Reaction with 5-Aminobenzimidazole: The in-situ generated or isolated benzoyl isothiocyanate reacts with 5-aminobenzimidazole to form an N-benzoyl-N'-(1H-1,3-benzimidazol-5-yl)thiourea intermediate.

Step 3: Hydrolysis: The benzoyl protecting group is removed by basic hydrolysis to yield this compound.

The table below summarizes typical reaction conditions for these pathways, based on analogous syntheses in the literature.

| Step | Reactants | Reagents and Conditions | Product |

| Pathway 1 | |||

| 1 | 5-Nitrobenzimidazole | H₂, Pd/C, Ethanol | 5-Aminobenzimidazole |

| 2 | 5-Aminobenzimidazole | NH₄SCN, HCl, Reflux | This compound |

| Pathway 2 | |||

| 1 | Benzoyl chloride | NH₄SCN, Acetone | Benzoyl isothiocyanate |

| 2 | 5-Aminobenzimidazole, Benzoyl isothiocyanate | Acetone, Room Temperature | N-Benzoyl-N'-(1H-1,3-benzimidazol-5-yl)thiourea |

| 3 | N-Benzoyl-N'-(1H-1,3-benzimidazol-5-yl)thiourea | NaOH, Ethanol, Reflux | This compound |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netchemmethod.com For the synthesis of this compound and its derivatives, several green approaches can be considered.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times, improve yields, and often allows for solvent-free reactions in the synthesis of benzimidazole derivatives. globalresearchonline.netrjptonline.org This technique can be applied to both the formation of the benzimidazole ring and the subsequent thiourea formation.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. The synthesis of benzimidazoles has been successfully carried out in such solvents.

Catalytic Methods: The use of efficient and recyclable catalysts can reduce waste and energy consumption. For benzimidazole synthesis, various Lewis acids and solid-supported catalysts have been explored as greener alternatives to traditional reagents. mdpi.com

One-Pot Syntheses: Designing synthetic routes that combine multiple steps into a single operation without isolating intermediates can improve efficiency and reduce waste. A one-pot synthesis of benzimidazole-thiourea derivatives could involve the in-situ formation of the benzimidazole ring followed by direct reaction with a thiourea precursor.

Derivatization Strategies and Analogue Synthesis

The structural modification of this compound is a key strategy for modulating its physicochemical properties and biological activities. Derivatization can be targeted at the thiourea moiety, the benzimidazole ring system, or through the introduction of linkers for conjugation.

The thiourea group offers several sites for chemical modification. The nitrogen atoms can be alkylated or acylated to introduce a wide variety of substituents.

N-Alkylation/Arylation: Reaction with alkyl or aryl halides in the presence of a base can introduce substituents on the terminal nitrogen of the thiourea.

N-Acylation: Acyl chlorides or anhydrides can be used to introduce acyl groups, leading to N-acylthiourea derivatives. nih.gov These derivatives are often more stable and can exhibit different biological properties.

Cyclization Reactions: The thiourea moiety can participate in cyclization reactions with bifunctional reagents to form various heterocyclic rings, such as thiazoles or thiadiazoles. For example, reaction with α-haloketones can yield 2-aminothiazole (B372263) derivatives.

The benzimidazole ring itself provides opportunities for further functionalization.

N-Alkylation/Arylation of the Imidazole Ring: The N-H protons of the imidazole ring can be substituted with various alkyl or aryl groups using appropriate electrophiles under basic conditions. This modification can influence the planarity and electronic properties of the benzimidazole system.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzimidazole ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. Halogenation or nitration can introduce functional groups that can be further modified.

Modification at the C2 Position: If the synthesis starts from a substituted o-phenylenediamine, various groups can be introduced at the C2 position of the benzimidazole ring.

To create hybrid molecules or conjugates, this compound can be attached to other molecules of interest via chemical linkers.

Introduction of a Linker: A linker with a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) can be attached to either the benzimidazole ring or the thiourea moiety. For instance, an amino group on the benzimidazole ring could be acylated with a linker containing a terminal alkyne for subsequent "click" chemistry reactions.

Conjugation to Biomolecules: With an appropriate linker, the compound can be conjugated to peptides, proteins, or other biomolecules to create targeted therapeutic agents or probes. The thiourea moiety itself can also act as a coordinating ligand for metal ions, enabling the formation of metal complexes with unique properties. The combination of thiourea and benzimidazole moieties has been explored to generate new molecules with enhanced properties. researchgate.net

Advanced Spectroscopic and Structural Elucidation of N 1h 1,3 Benzimidazol 5 Yl Thiourea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A complete analysis would require data from various NMR experiments.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

A ¹H NMR spectrum of N-(1H-1,3-benzimidazol-5-yl)thiourea would be expected to show distinct signals for the protons on the benzimidazole (B57391) ring and the thiourea (B124793) group. Specifically, one would anticipate signals for the aromatic protons, the N-H protons of the imidazole (B134444) and thiourea moieties, and the C2-H proton of the benzimidazole ring. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment of each proton and their connectivity. However, no experimentally determined data for these parameters are available in the reviewed literature.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. This would include the carbons of the benzimidazole ring system and the thiocarbonyl carbon (C=S) of the thiourea group, which typically appears in a characteristic downfield region. This information is essential for confirming the carbon framework of the compound, but specific experimental data is currently unavailable.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, one would expect to observe characteristic vibrational bands for N-H stretching (from both the imidazole and thiourea groups), C=S stretching of the thiourea moiety, C=N stretching of the imidazole ring, and various aromatic C-H and C=C stretching and bending modes. While general frequency ranges for these groups are known from studies on related compounds, a specific FT-IR or Raman spectrum with precise peak positions and intensities for the title compound has not been found in the literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. This compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions associated with the benzimidazole aromatic system and the thiourea chromophore. Fluorescence spectroscopy would reveal the compound's emissive properties upon excitation. A detailed understanding of its electronic structure and photophysical behavior requires experimental absorption and emission spectra, including determination of absorption maxima (λmax) and quantum yields, which are not currently available.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. A mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would provide valuable information about the stability of different parts of the molecule and how it breaks apart under ionization. Analysis of the isotopic pattern, particularly for sulfur, would further confirm the elemental composition. However, no published mass spectral data or fragmentation analysis for this specific compound could be located.

Single Crystal X-Ray Diffraction (SC-XRD) Analysis for Solid-State Conformation and Intermolecular Interactions3.5.1. Crystal Packing and Supramolecular Architecture3.5.2. Hydrogen Bonding Networks and π-π Stacking Interactions

Further experimental research, specifically the successful crystallization and subsequent SC-XRD analysis of this compound, is necessary to provide the data required for a comprehensive and accurate elucidation of its solid-state structure.

Computational and Theoretical Studies on N 1h 1,3 Benzimidazol 5 Yl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. echemcom.comdntb.gov.ua This method is frequently employed to optimize molecular geometry, calculate energies, and derive various electronic descriptors for benzimidazole (B57391) and thiourea (B124793) derivatives. researchgate.net For N-(1H-1,3-benzimidazol-5-yl)thiourea, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would provide a foundational understanding of its molecular characteristics. mdpi.com

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that tends to accept electrons (electrophilic character). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. irjweb.comresearchgate.net In studies of related benzimidazole derivatives, this energy gap is analyzed to predict bioactivity, with a smaller gap often correlating with higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea and benzimidazole ring systems, while the LUMO would also be distributed across these conjugated parts of the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzimidazole Derivative (Note: Data is for a representative compound from literature, not this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.88 |

| LUMO | -1.18 |

| Energy Gap (ΔE) | 4.70 |

This table illustrates typical values obtained from DFT calculations for benzimidazole derivatives, providing a reference for the expected electronic properties. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms like nitrogen, oxygen, and sulfur. These sites are susceptible to electrophilic attack. For this compound, the sulfur atom of the thiourea group and the nitrogen atoms of the benzimidazole ring are expected to be primary negative potential sites. researchgate.netresearchgate.net

Positive Regions (Blue): Indicate electron-deficient areas, usually around hydrogen atoms bonded to electronegative atoms (e.g., N-H groups). These sites are prone to nucleophilic attack. researchgate.net

Neutral Regions (Green): Represent areas with near-zero potential, often corresponding to the carbon framework.

From the MEP, global reactivity descriptors such as chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S) can be calculated to quantify the molecule's reactivity.

Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. dergipark.org.tr By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This spectrum is then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. dergipark.org.tr

For this compound, key vibrational modes would include:

N-H stretching: Associated with the benzimidazole and thiourea moieties, typically appearing as broad bands in the 3100-3400 cm⁻¹ region. mdpi.com

C=S stretching: The characteristic thiocarbonyl stretch of the thiourea group.

C=N stretching: From the imidazole (B134444) portion of the benzimidazole ring.

Aromatic C-H and C=C stretching: Originating from the benzene (B151609) ring.

These theoretical calculations help to resolve ambiguities in experimental spectra and provide a complete vibrational assignment.

Conformational Analysis and Tautomerism Investigations

The structure of this compound is not rigid, allowing for different spatial arrangements (conformers) due to rotation around single bonds, particularly the C-N bond linking the benzimidazole and thiourea groups. Conformational analysis, often performed by scanning the potential energy surface as a function of specific dihedral angles, can identify the most stable conformers and the energy barriers between them.

Furthermore, both the benzimidazole and thiourea moieties can exhibit tautomerism.

Benzimidazole Tautomerism: The N-H proton on the imidazole ring can migrate between the two nitrogen atoms (N1 and N3), leading to two degenerate tautomeric forms. While these forms are equivalent in the parent molecule, substitution can make one tautomer more stable than the other.

Thiourea Tautomerism: The thiourea group can exist in thione (C=S) and thiol (C-SH) tautomeric forms. researchgate.net

Computational studies can predict the relative energies and stabilities of these different tautomers and conformers in various environments (gas phase or solution), which is crucial as different forms may exhibit distinct biological activities and binding affinities. rsc.orgbeilstein-journals.orgresearchgate.net

Molecular Docking and Dynamics Simulations for In Silico Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. jppres.com For this compound, docking studies can identify potential biological targets and elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex. nih.gov

Numerous studies have performed docking simulations on benzimidazole-thiourea derivatives against various targets, including enzymes like DNA gyrase and kinases, to explore their potential as antimicrobial or anticancer agents. nih.govnih.gov A typical docking workflow involves:

Preparation of the 3D structure of the ligand and the target protein.

Defining the binding site or active site on the protein.

Using a scoring function to evaluate and rank different binding poses of the ligand.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model of the biological environment by allowing atoms to move, offering insights into the flexibility of the protein and the stability of the ligand's binding mode. jppres.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and identify the key molecular features that influence their potency. farmaciajournal.com

For a series of benzimidazole-thiourea analogs, a QSAR study would involve:

Calculating a range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., dipole moment), and topological indices. ijpsr.comresearchgate.net

Using statistical methods, such as Multiple Linear Regression (MLR), to build a model that relates a selection of these descriptors to the measured biological activity (e.g., IC₅₀ values). nih.gov

Validating the model to ensure its predictive power.

QSAR models for benzimidazole derivatives have highlighted the importance of factors like lipophilicity (logP) and electronic properties in determining their biological effects. nih.gov Such models provide essential design principles for optimizing the structure of this compound to enhance its therapeutic potential.

Solvent Effects and Solvation Models in Solution-Phase Behavior

The solution-phase behavior of this compound is significantly influenced by its interactions with the surrounding solvent molecules. Computational and theoretical studies employ various solvation models to simulate these effects, providing insights into the compound's stability, electronic properties, and reactivity in different environments. These models are crucial for understanding the molecule's behavior in biological systems and for the rational design of related compounds with specific desired properties.

The most common theoretical approach to studying solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. This approach allows for the calculation of the solute's properties in the presence of a solvent by considering the electrostatic interactions between the solute and the continuum. The accuracy of these calculations can be further enhanced by using quantum mechanical methods like Density Functional Theory (DFT).

Theoretical investigations into the effects of solvents on thiourea and benzimidazole derivatives have demonstrated that the surrounding medium can significantly alter the electronic and geometric structure of these molecules. For instance, studies on thiourea dioxide have shown that its structure and reactivity are highly dependent on the solvent. Similarly, research on benzimidazole derivatives has highlighted the role of solvent polarity in processes like excited-state intramolecular proton transfer (ESIPT).

For a molecule like this compound, which possesses both hydrogen bond donor (N-H groups) and acceptor sites (the nitrogen atoms of the benzimidazole ring and the sulfur atom of the thiourea group), the nature of the solvent is particularly important. In protic solvents, such as water or ethanol, the formation of intermolecular hydrogen bonds with the solvent can compete with and disrupt intramolecular hydrogen bonding, potentially leading to different conformational preferences compared to the gas phase or nonpolar solvents.

Computational studies on related benzimidazole derivatives have shown that increasing solvent polarity can lead to a bathochromic (red) shift in the fluorescence band. However, highly polar solvents can also inhibit processes like ESIPT. The energetic behavior of compounds like 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline has been examined using the PCM, providing insights into its stability in different solvent media.

The stability of the different tautomers and conformers of this compound is also likely to be solvent-dependent. Solvents with high dielectric constants would better stabilize more polar forms of the molecule. The following table illustrates hypothetical data based on general trends observed for similar compounds, showcasing how key quantum chemical descriptors might vary with solvent polarity.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |

| Gas Phase | 1.0 | 4.5 | 0.0 |

| Toluene | 2.4 | 5.8 | -3.2 |

| Chloroform | 4.8 | 6.7 | -5.8 |

| Ethanol | 24.6 | 8.9 | -10.5 |

| Water | 78.4 | 10.2 | -14.7 |

This table is illustrative and based on general principles of solvent effects on polar molecules. The values are not from direct experimental or computational results for this compound.

Furthermore, the choice of solvation model can impact the accuracy of the predictions. While implicit models like PCM are computationally efficient, explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed and accurate picture of the solute-solvent interactions, particularly for systems where specific hydrogen bonding plays a crucial role. However, these explicit models are computationally much more demanding.

Mechanistic Investigations of N 1h 1,3 Benzimidazol 5 Yl Thiourea Interactions

Ligand Binding Studies and Coordination Chemistry with Metal Ions

N-(1H-1,3-benzimidazol-5-yl)thiourea possesses multiple donor atoms—specifically the nitrogen atoms of the benzimidazole (B57391) ring and the nitrogen and sulfur atoms of the thiourea (B124793) moiety—making it a versatile ligand for coordinating with a variety of metal ions. The coordination chemistry of such multidentate ligands is a rich field, with the potential for forming complexes with diverse stoichiometries and geometries.

The formation of metal complexes is governed by both kinetic and thermodynamic factors. While specific studies on the complexation kinetics of this compound are not extensively documented, the thermodynamics of metal complex formation with related benzimidazole and thiourea ligands have been investigated.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide insight into the spontaneity and driving forces of the complexation reaction. For many thiourea and benzimidazole derivatives, complexation with transition metal ions is an exothermic process, characterized by a negative enthalpy change (ΔH), indicating the formation of stable metal-ligand bonds. The spontaneity of these reactions is confirmed by a negative Gibbs free energy change (ΔG).

The change in entropy (ΔS) upon complexation can be influenced by several factors, including the chelate effect and the release of solvent molecules from the coordination sphere of the metal ion. The formation of chelate rings with ligands like this compound is generally entropically favorable.

Table 1: General Thermodynamic Parameters for Metal Complexation of Related Ligands

| Parameter | Typical Value Range | Implication |

| ΔG (kJ/mol) | -20 to -60 | Spontaneous complex formation |

| ΔH (kJ/mol) | -10 to -40 | Exothermic reaction, stable bond formation |

| ΔS (J/mol·K) | +50 to +150 | Entropically driven, often due to chelation |

Note: These values are illustrative and based on studies of similar benzimidazole and thiourea ligands. Actual values for this compound may vary.

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the simultaneous determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). Such studies on this compound would provide precise thermodynamic data for its metal complexes. mdpi.com

The stoichiometry of metal complexes with this compound can vary depending on the metal ion, the reaction conditions, and the molar ratio of the reactants. Common stoichiometries observed for similar ligands are 1:1 and 1:2 (metal:ligand).

The geometry of the resulting coordination compounds is dictated by the coordination number of the central metal ion and the nature of the ligand. Thiourea and its derivatives can act as monodentate ligands, coordinating through the sulfur atom, or as bidentate N,S-donors. mdpi.com The benzimidazole moiety can also coordinate through one of its nitrogen atoms. This versatility allows for the formation of complexes with various geometries:

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cu(I).

Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Octahedral: Typically formed with transition metals like Co(II), Ni(II), and Cr(III), often with the inclusion of solvent molecules in the coordination sphere.

X-ray crystallography is the definitive method for determining the precise geometry, including bond lengths and angles, of these metal complexes in the solid state. nih.govksu.edu.tr For example, studies on related thiourea-metal complexes have revealed detailed structural information, such as the Ag-S and Ag-P bond lengths in a silver(I) complex. nih.gov

Table 2: Plausible Geometries for Metal Complexes of this compound

| Metal Ion | Likely Coordination Number | Possible Geometry |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Ag(I) | 2 or 4 | Linear or Tetrahedral |

The electrochemical behavior of metal complexes provides valuable information about their redox properties and potential applications in areas such as catalysis and sensor technology. Cyclic voltammetry (CV) is a widely used technique to study the redox processes of these compounds.

Metal complexes of ligands containing benzimidazole and thiourea moieties are often redox-active. The cyclic voltammograms of such complexes can exhibit one or more redox waves corresponding to the reduction or oxidation of the central metal ion or the ligand itself. For instance, Cu(II) complexes of thiourea derivatives often show a quasi-reversible one-electron reduction process corresponding to the Cu(II)/Cu(I) couple. researchgate.net Ni(II) and Co(II) complexes, on the other hand, may display irreversible reduction peaks. researchgate.net

Interaction Mechanisms with Selected Biological Macromolecules (In Vitro and In Silico)

Benzimidazole and thiourea derivatives are known to exhibit a wide range of biological activities, which are often attributed to their interactions with biological macromolecules such as proteins and nucleic acids.

In Vitro Studies:

Experimental techniques like UV-Vis and fluorescence spectroscopy can be employed to study the binding of this compound to macromolecules. For instance, changes in the absorption or emission spectra of the compound upon addition of a protein or DNA can indicate binding and provide information on the binding constant and mode of interaction.

In Silico Studies:

Molecular docking is a computational tool used to predict the preferred binding orientation of a ligand to a macromolecular target. nih.gov Such studies on related benzimidazole-thiourea compounds have provided insights into their potential biological targets. nih.govresearchgate.net

For this compound, docking studies could reveal potential binding sites on various enzymes or DNA. The interactions are typically stabilized by a combination of forces:

Hydrogen Bonding: The N-H groups of both the benzimidazole and thiourea moieties can act as hydrogen bond donors, while the nitrogen atoms and the sulfur atom can act as acceptors.

Hydrophobic Interactions: The aromatic benzimidazole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a protein.

π-π Stacking: The planar benzimidazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Table 3: Potential Biological Targets and Interaction Modes for this compound

| Biological Target | Potential Interaction Mode | Key Functional Groups Involved |

| Enzymes (e.g., kinases, polymerases) | Competitive or non-competitive inhibition | Thiourea (hydrogen bonding with active site residues), Benzimidazole (hydrophobic and π-π stacking interactions) |

| DNA | Groove binding or intercalation | Benzimidazole (intercalation between base pairs), Thiourea (hydrogen bonding with DNA backbone) |

Acid-Base Equilibria and Protonation States

The this compound molecule has several nitrogen atoms that can participate in acid-base equilibria. The protonation state of the molecule will depend on the pH of the solution. The acid dissociation constant, pKa, is a measure of the acidity of a particular functional group.

The benzimidazole ring contains two nitrogen atoms: an imino nitrogen (-NH-) and a pyridinic nitrogen (-N=). The imino nitrogen is weakly acidic, while the pyridinic nitrogen is basic. The pKa value for the protonation of the pyridinic nitrogen in benzimidazole is approximately 5.4. The thiourea moiety also contains nitrogen atoms whose basicity is influenced by the electron-withdrawing nature of the thiocarbonyl group.

The pKa values of this compound can be determined experimentally using techniques such as potentiometric titration, UV-Vis spectroscopy, or NMR spectroscopy. researchgate.netnih.govnih.gov By monitoring the changes in pH or spectral properties upon titration with an acid or base, the pKa values for the different ionizable groups can be calculated.

Understanding the protonation states at different pH values is crucial for predicting the molecule's behavior in biological systems and for designing metal complexation studies.

Reaction Mechanism Elucidation in Organic Transformations

While the primary focus of research on benzimidazole-thiourea derivatives has been on their coordination chemistry and biological activities, these compounds also have the potential to be utilized in organic synthesis, for example, as organocatalysts. The thiourea group is known to act as a hydrogen-bond donor catalyst in a variety of organic reactions.

Should this compound be employed as a catalyst, elucidating the reaction mechanism would be essential. This would involve a combination of kinetic studies, spectroscopic analysis of reaction intermediates, and computational modeling. For instance, the mechanism of benzimidazole synthesis via copper-catalyzed intramolecular N-arylation has been studied, providing insights into the catalytic cycle. rsc.org Similar mechanistic studies for reactions involving this compound would be necessary to understand its catalytic role.

Biological Activity and Pharmacological Potential of N 1h 1,3 Benzimidazol 5 Yl Thiourea Derivatives

In Vitro Antimicrobial Efficacy Assessments

Derivatives of benzimidazole-functionalized thioureas have been synthesized and evaluated for their potential as antimicrobial agents. Research has targeted their efficacy against a variety of pathogenic bacteria and parasites.

A notable area of investigation has been the antibacterial potential of these compounds. In one study, a library of benzimidazole (B57391) functionalized chiral thioureas, synthesized from natural amino acids, was screened against several bacterial strains. nih.govdaneshyari.com The evaluation included Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, as well as Gram-negative bacteria including Klebsiella planticola, Escherichia coli, and Pseudomonas aeruginosa. nih.govdaneshyari.com

Within this screening, specific derivatives demonstrated notable efficacy. Compounds identified as 5g and 5j were reported to exhibit good antibacterial activity against both the Gram-positive and Gram-negative bacterial strains tested. nih.gov

| Derivative | Bacterial Strains | Observed Activity |

|---|---|---|

| Compound 5g | Gram-positive and Gram-negative panels | Good |

| Compound 5j | Gram-positive and Gram-negative panels | Good |

While the broader benzimidazole class of compounds is well-known for its antifungal applications, particularly in agriculture and medicine, specific research detailing the in vitro antifungal efficacy of N-(1H-1,3-benzimidazol-5-yl)thiourea derivatives against key fungal pathogens is not extensively documented in the available scientific literature. nih.govresearchgate.net

Investigations into the antiviral properties of this specific class of thiourea (B124793) derivatives are limited. However, the antiparasitic potential of the broader 1H-benzimidazole family has been assessed. A range of 1H-benzimidazole derivatives were tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, and the helminth Trichinella spiralis. nih.gov The results indicated that a majority of the tested compounds were more active as antiprotozoal agents than the standard drugs Metronidazole and Albendazole. nih.gov Conversely, none of the synthesized compounds matched the activity of Albendazole against the helminth T. spiralis. nih.gov

In Vitro Cytotoxic and Antineoplastic Activity in Cell Line Models

A significant focus of research on this compound derivatives has been their potential as anticancer agents. Studies have explored their effects on cancer cell viability and the underlying mechanisms of action, such as apoptosis induction and cell cycle disruption.

Novel benzimidazole thiourea derivatives have been designed and synthesized based on the structure of the multi-kinase inhibitor, Sorafenib (B1663141). nih.gov These compounds have demonstrated substantial antineoplastic activity in vitro. In single-dose assays conducted by the National Cancer Institute (NCI), derivatives designated as 7i, 7j, and 7l showed a higher percentage of growth inhibition (GI%) than sorafenib against most leukemia cell lines, with GI% values ranging from 86.2% to 137.1%. nih.gov

Further five-dose assays revealed that compound 7l, in particular, was more potent than sorafenib against the HL-60(TB) and SR leukemia cell lines, showing superior GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values. nih.gov In other studies, benzimidazole functionalized chiral thioureas (compounds 5a-l) also demonstrated good cytotoxic activity against a panel of human cancer cell lines including A549 (lung), MCF7 (breast), DU145 (prostate), and HeLa (cervical). nih.gov

| Derivative(s) | Cancer Cell Line(s) | Assay Type | Key Research Finding |

|---|---|---|---|

| 7i, 7j, 7l | Leukemia subpanel | Single-dose growth inhibition | Exhibited higher GI% (86.2%-137.1%) than Sorafenib. nih.gov |

| 7l | HL-60(TB), SR (Leukemia) | Five-dose assay | Outperformed Sorafenib in terms of GI₅₀, TGI, and LC₅₀ values. nih.gov |

| 5a-l | A549 (Lung), MCF7 (Breast), DU145 (Prostate), HeLa (Cervical) | Cytotoxicity study | Showed good activity against the tested cell lines. nih.gov |

Mechanistic studies have provided insight into how these derivatives exert their cytotoxic effects. The highly potent compound 7l was found to induce apoptosis in the HL-60(TB) leukemia cell line. nih.gov This was achieved by elevating the Bax/Bcl-2 ratio and significantly increasing the levels of key executioner caspases. Specifically, it increased the activity of caspase-3, caspase-7, and caspase-9 by 5.1-fold, 3.2-fold, and 5.2-fold, respectively. nih.gov

In addition to inducing programmed cell death, compound 7l was also shown to modulate the cell cycle. The study found that it caused cell cycle arrest at the G0-G1 and S phases in HL-60(TB) cells, thereby inhibiting their proliferation. nih.gov

| Derivative | Mechanism | Cell Line | Key Research Finding |

|---|---|---|---|

| 7l | Apoptosis Induction | HL-60(TB) Leukemia | Elevated Bax/Bcl-2 ratio; increased caspases 3, 7, and 9 by 5.1, 3.2, and 5.2-fold. nih.gov |

| 7l | Cell Cycle Modulation | HL-60(TB) Leukemia | Caused cell cycle arrest at the G0-G1 and S phases. nih.gov |

Enzyme Inhibition Studies (In Vitro)

Derivatives of this compound have been investigated as potent inhibitors of various enzymes, demonstrating their potential in targeting key components of cellular processes. The benzimidazole structure can interact with enzymes through multiple binding modes, sometimes acting as part of the hinge-binding motif in kinases. researchgate.netnih.gov

Research has primarily focused on the role of these derivatives as inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. nih.gov Specific kinase targets that have been successfully inhibited by benzimidazole-thiourea derivatives include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), B-Raf(V600E), and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β). nih.gov These kinases are implicated in cancer progression, making their inhibition a key strategy in antitumor therapy.

Beyond kinases, other benzimidazole derivatives have shown inhibitory activity against enzymes such as β-glucuronidase and α-glucosidase, suggesting a broader therapeutic potential for this class of compounds. researchgate.netnih.gov For instance, certain benzimidazole-bearing thiourea analogs have demonstrated many-fold better potency against β-glucuronidase than the standard drug, D-saccharic acid 1,4-lactone. researchgate.net

The potency of enzyme inhibition is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. In vitro assays are crucial for determining these values.

Novel benzimidazole thiourea derivatives, designed as bioisosteres of the urea (B33335) group found in the multi-kinase inhibitor sorafenib, have shown significant inhibitory activity. nih.gov Specific derivatives demonstrated potent inhibition against key oncogenic kinases, with IC50 values in the sub-micromolar range. nih.gov

| Compound | VEGFR-2 IC50 (μM) | B-Raf(V600E) IC50 (μM) | PDGFR-β IC50 (μM) |

|---|---|---|---|

| Compound 7i | 0.063 | 0.14 | 0.21 |

| Compound 7j | 0.11 | 0.21 | 0.33 |

| Compound 7l | 0.091 | 0.18 | 0.44 |

Table 1: In Vitro Kinase Inhibitory Activity of Selected Benzimidazole Thiourea Derivatives. nih.gov

Receptor Modulation and Signaling Pathway Analysis (In Vitro)

The therapeutic effects of this compound derivatives often stem from their ability to modulate critical cell signaling pathways. Their action as kinase inhibitors directly impacts downstream signaling cascades that control cell fate.

Studies on leukemia cell lines have shown that these compounds can induce apoptosis, a form of programmed cell death. For example, compound 7l was found to elevate the Bax/Bcl-2 ratio, a key indicator of apoptotic commitment. nih.gov This was accompanied by a significant increase in the levels of executioner caspases, such as caspase-3, caspase-7, and caspase-9, by 5.1-, 3.2-, and 5.2-fold, respectively. nih.gov Caspases are central mediators of apoptosis, and their activation confirms the pro-apoptotic mechanism of these derivatives. nih.gov

Furthermore, these compounds can influence the cell cycle. Compound 7l was observed to cause cell cycle arrest at the G0-G1 and S phases in the HL-60(TB) leukemia cell line, thereby inhibiting cell proliferation. nih.gov The inhibition of growth factor receptors like EGFR by related benzimidazole hybrids also represents a crucial mechanism for disrupting cancer cell signaling. nih.gov

Structure-Activity Relationships (SAR) Based on In Vitro and In Silico Data

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.gov Structure-activity relationship (SAR) studies, combining in vitro testing with in silico methods like molecular docking, are essential for optimizing the potency and selectivity of these compounds. tandfonline.comnih.gov

In the design of benzimidazole-thiourea derivatives as kinase inhibitors, the benzimidazole moiety was selected to enhance hydrophobic interactions and maintain hydrogen bonding in the hinge region of the kinase, while the thiourea group serves as a bioisostere for urea. nih.gov Molecular docking studies have helped to predict and rationalize the binding modes of these compounds within the active sites of their target enzymes. nih.gov

SAR analyses have revealed several key insights:

Lipophilic Moieties: The introduction of lipophilic groups of varying sizes into the deep hydrophobic pocket of the target kinase can lead to better hydrophobic interactions and enhanced activity. nih.gov

Substituents on the Benzimidazole Ring: The position and electronic nature of substituents on the benzimidazole ring significantly influence activity. For instance, substitutions at the C6 position can impact anti-inflammatory action. nih.gov

Thiourea Modifications: The groups attached to the thiourea moiety are critical. In one study, derivatives with a benzo tandfonline.comnih.govdioxol group or a 4-morpholinyl-4-phenyl moiety attached to the thiourea structure were found to be the most potent antitubercular agents. nih.gov

Molecular docking analyses often complement these findings by illustrating how specific substitutions can improve interactions with key amino acid residues in the target's active site, such as forming hydrogen bonds or engaging in hydrophobic interactions. nih.govnih.gov

Advanced Applications and Future Research Directions for N 1h 1,3 Benzimidazol 5 Yl Thiourea

Material Science Applications

The structural features of N-(1H-1,3-benzimidazol-5-yl)thiourea make it a promising candidate for the development of novel materials with tailored properties. Its ability to engage in various intermolecular interactions, including metal coordination and hydrogen bonding, opens up possibilities in the design of functional materials.

Development as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linkers. Benzimidazole (B57391) derivatives have been successfully employed as ligands in the synthesis of MOFs, owing to the coordinating ability of their nitrogen atoms. researchgate.netrsc.org The benzimidazole unit in this compound can coordinate with metal centers, while the thiourea (B124793) group could either participate in secondary coordination or form hydrogen bonds within the framework, potentially influencing the framework's topology and stability. uantwerpen.be

Future research could focus on synthesizing a series of MOFs using this compound as a primary or secondary ligand with various metal ions. The resulting materials could be investigated for applications in gas storage, separation, and catalysis. The presence of the sulfur and additional nitrogen atoms from the thiourea group might also impart a high affinity for heavy metal ions, suggesting potential use in environmental remediation. uantwerpen.be

Table 1: Potential Metal Ions for MOF Synthesis with Benzimidazole-Thiourea Ligands

| Metal Ion | Potential Geometry | Possible Applications of Resulting MOF |

| Zinc (Zn²⁺) | Tetrahedral | Luminescence, Sensing |

| Copper (Cu²⁺) | Octahedral, Square Planar | Catalysis, Gas Sorption |

| Cobalt (Co²⁺) | Tetrahedral, Octahedral | Magnetic Materials, Catalysis |

| Cadmium (Cd²⁺) | Octahedral | Sensing, Luminescence |

Potential in Molecular Electronics and Optoelectronic Devices

Organic semiconductors are at the heart of various electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com Compounds with extended π-conjugated systems, such as benzimidazole derivatives, are often investigated for these applications. The benzimidazole core of this compound provides a π-conjugated system that could be further functionalized to tune its electronic properties. The introduction of electron-donating or -withdrawing groups to the benzimidazole or phenyl rings could modulate the HOMO and LUMO energy levels, thereby influencing the material's charge transport and photophysical properties. mdpi.com

Research in this area could involve the synthesis of a library of this compound derivatives with different substituents to study their structure-property relationships. Investigations into their thin-film forming abilities, charge carrier mobilities, and performance in prototype electronic devices would be crucial next steps.

Corrosion Inhibition Studies

Benzimidazole and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. asianpubs.orgrsc.orgnih.govdntb.gov.ua Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. rsc.org This adsorption occurs through the sharing of electrons between the π-system of the benzimidazole ring and the vacant d-orbitals of the metal, as well as electrostatic interactions. nih.gov The presence of heteroatoms like nitrogen and sulfur in this compound would likely enhance its adsorption capabilities and, consequently, its corrosion inhibition efficiency.

Future studies should involve experimental and theoretical evaluations of the corrosion inhibition performance of this compound for different metals, such as mild steel, copper, and aluminum, in various corrosive media. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, along with surface analysis methods, could provide insights into the inhibition mechanism. rsc.org

Table 2: Comparison of Corrosion Inhibition Efficiency of Benzimidazole Derivatives for Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| Benzimidazole | 5 x 10⁻³ M | 96.1 | nih.gov |

| 2-Aminobenzimidazole | 5 x 10⁻³ M | 97.5 | nih.gov |

| 2-Mercaptobenzimidazole | 5 x 10⁻³ M | 98.2 | nih.gov |

| This compound | Hypothetical | Potentially >98% |

Supramolecular Chemistry and Self-Assembly Investigations

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent candidate for the construction of supramolecular assemblies. researchgate.net The thiourea moiety is a particularly strong hydrogen bond donor, capable of forming robust and directional interactions. mersin.edu.tr

Investigations into the self-assembly behavior of this compound in different solvents and in the solid state could reveal the formation of interesting supramolecular structures, such as tapes, sheets, or helical assemblies. mersin.edu.tr The interplay between the hydrogen bonding of the thiourea and benzimidazole N-H groups and the π-π stacking of the aromatic rings could lead to complex and hierarchical structures. These supramolecular materials could find applications in areas such as crystal engineering and the development of "smart" materials that respond to external stimuli. researchgate.net

Catalysis and Organic Transformations using this compound as a Ligand or Organocatalyst

The unique electronic and structural properties of this compound suggest its potential utility in both metal-based catalysis and organocatalysis.

As a ligand, the benzimidazole and thiourea moieties can coordinate to transition metal centers, forming stable metal complexes. nih.govnih.govmdpi.com These complexes could exhibit catalytic activity in a variety of organic transformations. The electronic properties of the ligand could be tuned by introducing substituents on the benzimidazole ring, which in turn would influence the catalytic activity of the metal center. Future research could explore the synthesis and catalytic applications of metal complexes of this compound in reactions such as cross-coupling, oxidation, and reduction.

In the realm of organocatalysis, thiourea derivatives have emerged as powerful catalysts that operate through hydrogen bonding to activate substrates. nih.govacs.orgnih.govrsc.org The thiourea group in this compound can act as a bifunctional catalyst, with the two N-H groups forming a "binding pocket" for the substrate. The benzimidazole moiety could provide a rigid scaffold and participate in secondary interactions, potentially leading to high stereoselectivity in asymmetric reactions. The development of chiral versions of this compound could open up new avenues in asymmetric organocatalysis. nih.gov

Analytical Chemistry Applications as Chemosensors or Extraction Reagents

The development of chemosensors for the selective detection of ions and molecules is a crucial area of analytical chemistry. Both benzimidazole and thiourea derivatives have been extensively used in the design of colorimetric and fluorescent chemosensors. mdpi.comnih.govrsc.org The benzimidazole ring can be part of a larger chromophoric or fluorophoric system, and its interaction with an analyte can lead to a change in its optical properties. mdpi.com The thiourea group is an excellent recognition site for anions through hydrogen bonding. nih.govnih.gov

This compound combines both of these features, making it a highly promising candidate for the development of chemosensors. It could potentially detect specific anions or cations through a combination of hydrogen bonding and coordination, leading to a measurable colorimetric or fluorescent response. Future research should focus on the synthesis of this compound-based chemosensors and the evaluation of their selectivity and sensitivity towards a range of analytes.

Furthermore, the strong chelating ability of this molecule suggests its potential as an extraction reagent for the selective separation and preconcentration of metal ions from complex matrices.

Table 3: Potential Analytes for Chemosensors Based on Benzimidazole-Thiourea Scaffolds

| Analyte Class | Specific Examples | Detection Mechanism |

| Anions | Fluoride (F⁻), Cyanide (CN⁻), Acetate (CH₃COO⁻) | Hydrogen bonding with thiourea group |

| Cations | Copper (Cu²⁺), Mercury (Hg²⁺), Lead (Pb²⁺) | Coordination with benzimidazole and thiourea |

| Neutral Molecules | Sugars, Explosives | Hydrogen bonding and other weak interactions |

Outlook on Novel Synthetic Methodologies and Bio-Inspired Design Principles for Future Development

The future development of this compound and its analogs is poised to be significantly influenced by advancements in synthetic chemistry and innovative, bio-inspired design strategies. These approaches aim to create more efficient, sustainable, and targeted therapeutic agents. The integration of green chemistry principles, novel synthetic routes, and computational design tools will be pivotal in unlocking the full potential of this class of compounds.

Novel Synthetic Methodologies: A Greener Approach

Conventional methods for synthesizing benzimidazole and thiourea derivatives often involve harsh reaction conditions, hazardous solvents, and long reaction times, leading to significant environmental waste and high costs. chemmethod.comsphinxsai.com The trend is now shifting towards "green chemistry," which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comjrtdd.com

Several innovative and environmentally friendly methods are being explored for the synthesis of benzimidazole derivatives. These include the use of water or ionic liquids as green media, as well as the application of organometallic catalysts. mdpi.com Microwave-assisted synthesis has emerged as a particularly promising technique, offering several advantages over conventional heating methods, such as reduced reaction times, improved yields, and minimized environmental impact. rsc.orgnih.govmedcraveonline.comresearchgate.net For instance, microwave irradiation has been successfully used in the synthesis of various benzimidazole and thiourea derivatives, often under solvent-free conditions. rsc.orgmdpi.comresearchgate.net

Table 1: Comparison of Conventional and Green Synthetic Methodologies for Benzimidazole Derivatives

| Feature | Conventional Methods | Green Methodologies |

|---|---|---|

| Solvents | Often hazardous organic solvents | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions sphinxsai.commdpi.comnih.gov |

| Energy Input | Prolonged heating | Microwave irradiation, ultrasound jrtdd.comrsc.orgnih.gov |

| Reaction Time | Longer (hours to days) | Shorter (minutes to hours) mdpi.comnih.gov |

| Catalysts | Often stoichiometric reagents | Recyclable catalysts, biocatalysts, natural catalysts jrtdd.commdpi.com |

| Waste Generation | High | Low |

| Yields | Variable | Often higher nih.govnih.gov |

Bio-Inspired Design Principles for Future Development

The design of future this compound derivatives will likely be guided by bio-inspired and computational approaches to enhance their therapeutic efficacy and specificity. These strategies leverage an understanding of biological systems and molecular interactions to design drugs with improved properties.

Computational and In Silico Design: Computer-Aided Drug Design (CADD) is a powerful tool in modern drug discovery. medcraveonline.com Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis can predict how a molecule will interact with a biological target, such as an enzyme or receptor. medcraveonline.comnih.gov For benzimidazole derivatives, computational studies have been used to design and screen for potential anticancer and antifungal agents by modeling their interactions with specific enzymes. nih.govmdpi.com This in silico approach allows for the rational design of new compounds with potentially higher potency and selectivity, reducing the need for extensive and costly experimental screening. nih.gov Molecular dynamics simulations can further provide insights into the binding mechanisms of these compounds at an atomic level. nih.govacs.org

Bioisosteric Replacement and Scaffold Hopping: A common strategy in drug design is bioisosteric replacement, where a part of a molecule is replaced by another with similar physical or chemical properties to improve its biological activity or pharmacokinetic profile. For instance, in the design of novel antitumor agents, the thiourea moiety has been utilized as a bioisostere of urea (B33335). nih.gov "Scaffold hopping" involves modifying the core structure of a known active compound to discover new chemotypes with similar or improved activity. This approach has been used in the design of kinase inhibitors inspired by natural products. rsc.org

Enzyme Inhibition as a Design Strategy: Many benzimidazole derivatives exert their therapeutic effects by inhibiting specific enzymes. nih.gov Bio-inspired design often focuses on mimicking the natural substrates or transition states of enzymatic reactions to create potent and selective inhibitors. nih.gov By understanding the three-dimensional structure of a target enzyme, researchers can design molecules that fit precisely into the active site, blocking its function. nih.gov This structure-based drug design approach has been successfully applied to develop inhibitors for various enzymes, including those involved in cancer and infectious diseases. nih.govacs.orguark.edu

Table 2: Computational Tools in the Bio-Inspired Design of Benzimidazole Derivatives

| Tool/Technique | Application in Drug Design |

|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. nih.govmdpi.comnih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. medcraveonline.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of drug-target interactions. nih.govacs.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential drug candidates. nih.gov |

The convergence of these novel synthetic methodologies and bio-inspired design principles will undoubtedly accelerate the development of the next generation of this compound-based therapeutics. The emphasis on sustainability in synthesis and rationality in design will not only lead to more effective drugs but also to a more environmentally responsible pharmaceutical industry.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(1H-1,3-benzimidazol-5-yl)thiourea and its derivatives?

Answer:

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Alkylation/arylation : Reacting benzimidazole-thiol intermediates with substituted isothiocyanates or thioureas under reflux conditions in polar solvents (e.g., ethanol, DMF) yields target compounds. For instance, 2-(substituted-amino)-5-(1-methylbenzimidazol-2-oyl)thiazoles were synthesized by reacting thiourea with 2-(2-bromoacetyl)-1-methylbenzimidazole .

- Multi-step functionalization : Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., compound 9c ) were prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with thiazole acetamide derivatives in the presence of DCC/DMAP .

- Solvent optimization : Reactions often use mixed solvents (e.g., ethanol/water) and catalysts like acetic acid to improve yields and purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- FT-IR : Confirms thiourea C=S stretches (∼1200–1250 cm⁻¹) and benzimidazole N-H vibrations (∼3400 cm⁻¹) .

- NMR (¹H/¹³C) : Identifies proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm) and thiourea NH signals (δ 9–11 ppm) .

- Elemental analysis : Validates purity by matching experimental vs. calculated C, H, N, S percentages (e.g., <0.5% deviation) .

- Single-crystal X-ray diffraction : Resolves molecular geometry; SHELXL is widely used for refinement .

Advanced: How can computational tools like molecular docking and DFT enhance the study of this compound’s bioactivity?

Answer:

- Docking studies : Tools like AutoDock or Schrödinger Suite predict binding modes with biological targets. For example, compound 9c (a benzimidazole-triazole-thiazole hybrid) showed favorable interactions with α-glucosidase’s active site, correlating with its inhibitory activity .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity. In Pd(II) complex studies, DFT elucidated ligand substitution kinetics with thiourea nucleophiles, explaining steric/electronic effects on reaction rates .

Advanced: How should researchers address contradictions in biological activity data across derivatives?

Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -Br in 9c ) enhance antioxidant activity compared to electron-donating groups (e.g., -OCH₃ in 9e ) .

- Assay standardization : Ensure consistent protocols (e.g., DPPH scavenging assay pH, incubation time) to minimize variability .

- Statistical validation : Use multivariate analysis (e.g., PCA) to identify outliers or confounding factors in datasets .

Advanced: What crystallographic software and strategies are optimal for resolving this compound’s structure?

Answer:

- Software :

- Strategies :

Basic: What are the primary biological targets explored for this compound?

Answer:

- Enzyme inhibition : α-Glucosidase (antidiabetic), HIV-1 reverse transcriptase (antiviral), and topoisomerases (anticancer) are key targets. Docking studies suggest thiourea’s sulfur and benzimidazole’s nitrogen atoms mediate hydrogen bonding with active sites .

- Antioxidant activity : Evaluated via DPPH/ABTS assays; derivatives with thiazole moieties show enhanced radical scavenging .

Advanced: How can reaction kinetics inform the design of derivatives with improved stability?

Answer:

- Substitution kinetics : Monitor reactions with thiourea nucleophiles (e.g., thiourea, Dmtu) via UV-Vis or stopped-flow techniques. For Pd(II) complexes, pseudo-first-order rate constants (k₁) revealed steric hindrance from bulky ligands slows substitution .

- Arrhenius analysis : Determine activation parameters (ΔH‡, ΔS‡) to optimize reaction temperatures and solvents .

Basic: What are common pitfalls in synthesizing benzimidazole-thiourea hybrids?

Answer:

- Byproduct formation : Competing reactions (e.g., oxidation of -SH to disulfides) can occur; use inert atmospheres (N₂/Ar) and reducing agents .

- Low solubility : Benzimidazole cores may precipitate prematurely; employ DMF/DMSO co-solvents or sonication .

Advanced: How do crystallographic data resolve ambiguities in protonation states or tautomerism?

Answer:

- Hydrogen bonding networks : X-ray data reveal protonation sites (e.g., thiourea NH vs. benzimidazole NH) via intermolecular contacts .

- Tautomer analysis : For benzimidazole-thiourea hybrids, sulfur and nitrogen positions in the electron density map distinguish thione (C=S) vs. thiol (C-SH) tautomers .

Advanced: What strategies optimize yield and purity in multi-step syntheses?

Answer:

- Stepwise purification : Use column chromatography after each step (e.g., silica gel, eluent: ethyl acetate/hexane) .

- Catalyst screening : Test Pd/C, CuI, or organocatalysts to accelerate key steps like CuAAC .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for condensation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。